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molecular formula C10H10ClN3O B3007217 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea CAS No. 803729-99-9

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea

Cat. No. B3007217
M. Wt: 223.66
InChI Key: FSRACBNBALMZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354418B2

Procedure details

110.00 g (490 mmol) 1-(2-chloro-ethyl)-3-(3-cyano-phenyl)-urea are dissolved in 2000 ml of ethanol at 50° C. and a solution of 42.00 g (640 mmol) potassium hydroxide in 390 ml of ethanol is added within 1.5 hours. The reaction mixture is stirred for 16 hours at ambient temperature, then the precipitate formed is suction filtered, washed with water and dried.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[N:15])[CH:9]=1)=[O:6].[OH-].[K+]>C(O)C>[O:6]=[C:5]1[NH:4][CH2:3][CH2:2][N:7]1[C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=1)[C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClCCNC(=O)NC1=CC(=CC=C1)C#N
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
390 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1N(CCN1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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